molecular formula C17H14N2OS B5037523 N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B5037523
M. Wt: 294.4 g/mol
InChI Key: MBKDXASSIOGLRF-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide” is a benzothiazole derivative. It has been studied for its potential biological activities . It has been found in complex with the ITK kinase domain, a component of the T-cell receptor signalling cascade .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide” has been studied using X-ray diffraction . The structure elucidation was also supported by IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation with 365 nm light, they exhibit bright blue-violet, green, and orange emission in aggregated states .

Future Directions

The future directions for “N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide” could involve further exploration of its potential biological activities, particularly in relation to the T-cell receptor signalling cascade . Additionally, its luminescent properties suggest potential applications in the development of light-emitting devices .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(11-5-6-11)18-13-9-7-12(8-10-13)17-19-14-3-1-2-4-15(14)21-17/h1-4,7-11H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKDXASSIOGLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

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